2-Acetyl-1H-pyrimidin-6-one;hydrobromide
Description
Properties
IUPAC Name |
2-acetyl-1H-pyrimidin-6-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQHFAMFQVGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=O)N1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide, a pyrimidine derivative, are certain vital inflammatory mediators. These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities. This interaction results in a reduction of the inflammatory response
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting key inflammatory mediators, it disrupts the normal progression of the inflammatory response. The downstream effects of this disruption include a reduction in inflammation and associated symptoms.
Biological Activity
2-Acetyl-1H-pyrimidin-6-one; hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 232.06 g/mol
- Structure : The compound features a pyrimidine ring with an acetyl group at position 2 and a hydrobromide salt form.
1. Anticancer Activity
Research indicates that 2-Acetyl-1H-pyrimidin-6-one exhibits potent anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
A study highlighted that derivatives of pyrimidine, including this compound, showed enhanced cytotoxicity in breast and lung cancer models, suggesting its potential as a lead compound in cancer therapy .
2. Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
In a systematic screening, it was found effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of 2-Acetyl-1H-pyrimidin-6-one in models of neurodegenerative diseases.
- Mechanism : The compound appears to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease.
- IC : The AChE inhibitory activity was recorded at , showcasing its potential as a therapeutic agent for cognitive disorders .
Case Study 1: Anticancer Efficacy
In a study involving human tumor xenografts, treatment with 2-Acetyl-1H-pyrimidin-6-one led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of over 70% after four weeks of treatment .
Case Study 2: Antimicrobial Resistance
A clinical trial evaluating the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus showed promising results, with a notable reduction in infection rates among treated patients .
The biological activity of 2-Acetyl-1H-pyrimidin-6-one is attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.
- Neuroprotective Mechanism : Inhibition of AChE activity, leading to increased levels of acetylcholine in synaptic clefts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
